Product packaging for 2-Chloro-3-methylpyrazolo[1,5-A]pyridine(Cat. No.:)

2-Chloro-3-methylpyrazolo[1,5-A]pyridine

Cat. No.: B8815543
M. Wt: 166.61 g/mol
InChI Key: QYVRLNKCLUCGGA-UHFFFAOYSA-N
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Description

Overview of Pyrazolo[1,5-A]pyridine (B1195680) Scaffold in Medicinal Chemistry and Chemical Biology Research

The pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic system comprising a pyrazole (B372694) ring fused to a pyridine (B92270) ring, is a cornerstone in the design and discovery of new drugs. benthamdirect.comresearchgate.net This structural motif is found in a number of compounds that have been approved for clinical use or are currently under investigation for various therapeutic applications. nih.gov The versatility of the pyrazolo[1,5-a]pyridine core allows for structural modifications at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including but not limited to:

Kinase Inhibition: Many pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. benthamdirect.comnih.gov

Anti-inflammatory Effects: Compounds incorporating this scaffold have shown significant anti-inflammatory properties. A notable example is Ibudilast, a non-selective phosphodiesterase inhibitor used in the treatment of asthma and cerebrovascular disorders. google.com

Antiviral and Antimicrobial Activity: The pyrazolo[1,5-a]pyridine nucleus is a key component in compounds being investigated for their efficacy against various viruses and microbes. nih.govnih.gov

Central Nervous System (CNS) Activity: The scaffold is present in molecules designed to interact with receptors in the CNS, such as dopamine (B1211576) antagonists. benthamdirect.com

The rigid and planar nature of the pyrazolo[1,5-a]pyridine system provides a well-defined three-dimensional structure for interaction with biological macromolecules. mdpi.com This, combined with its synthetic tractability, has solidified its status as a privileged scaffold in modern medicinal chemistry. mdpi.com

Table 1: Examples of Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives
Biological ActivityExamples of Investigated UsesReference
AnticancerKinase inhibitors benthamdirect.comnih.gov
Anti-inflammatoryTreatment of asthma and cerebrovascular disorders (e.g., Ibudilast) google.com
AntitubercularInhibitors of Mycobacterium tuberculosis nih.gov
AntiviralInhibitors of herpes virus replication researchgate.net
CNS AgentsDopamine D4 antagonists nih.gov

Specific Context and Research Interest in 2-Chloro-3-methylpyrazolo[1,5-A]pyridine

The specific compound, this compound, is of particular interest to synthetic and medicinal chemists primarily as a versatile building block. The presence of a chlorine atom at the 2-position and a methyl group at the 3-position provides distinct advantages for chemical manipulation.

The chlorine atom serves as a reactive handle, allowing for a variety of subsequent chemical transformations. It can be readily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This enables the introduction of a wide range of functional groups at this position, facilitating the synthesis of diverse libraries of compounds for biological screening. The methyl group, on the other hand, can influence the electronic properties and steric environment of the molecule, which can be crucial for its interaction with biological targets.

While extensive research on the direct biological activity of this compound is not widely published, its significance lies in its role as a key intermediate in the synthesis of more complex and pharmacologically active molecules. For instance, the chloro- and methyl-substituted pyridine ring is a common feature in the development of various therapeutic agents, including those targeting kinases and other enzymes. google.comepo.org The strategic placement of these substituents on the pyrazolo[1,5-a]pyridine scaffold provides a valuable starting point for the exploration of new chemical space in drug discovery programs.

Historical Development of Pyrazolo[1,5-A]pyridine Derivatives and Their Early Academic Investigations

The exploration of pyrazolo[1,5-a]pyridine and its related fused heterocyclic systems dates back to the mid-20th century. The first report of the pyrazolo[1,5-a]pyridine ring system appeared in 1948. researchgate.net Early academic investigations into this class of compounds were primarily focused on their synthesis and the elucidation of their fundamental chemical reactivity. nih.gov Researchers explored various synthetic routes to construct the fused ring system, often involving cyclization reactions of appropriately substituted pyridine and pyrazole precursors.

Over time, as synthetic methodologies became more sophisticated, the focus began to shift towards the potential biological applications of these compounds. nih.gov The structural similarity of the pyrazolo[1,5-a]pyrimidine (B1248293) system, a close relative of pyrazolo[1,5-a]pyridine, to naturally occurring purines spurred interest in their potential as antimetabolites. nih.gov This led to broader screening of pyrazolo[1,5-a]pyridine derivatives for various pharmacological activities. The discovery of the anti-inflammatory properties of Ibudilast marked a significant milestone, solidifying the therapeutic potential of this scaffold and encouraging further research into its derivatives. google.com These early studies laid the groundwork for the current understanding of the structure-activity relationships of pyrazolo[1,5-a]pyridines and their widespread application in contemporary drug discovery. nih.gov

Strategies for Constructing the Pyrazolo[1,5-A]pyridine Core

The construction of the fused pyrazolo[1,5-a]pyridine ring system is central to accessing a wide array of functionalized derivatives, including the target compound this compound. Key strategies involve the formation of the pyridine ring onto a pre-existing pyrazole or the simultaneous formation of the bicyclic system.

Cyclocondensation reactions represent a classical and widely employed strategy for synthesizing fused heterocyclic systems. In the context of pyrazolo[1,5-a]pyridines, this typically involves the reaction of an N-aminopyridine derivative, which acts as a 1,3-dipole precursor, with a 1,3-biselectrophilic reagent that provides the remaining carbon atoms for the new six-membered ring.

A powerful method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridine derivatives with β-dicarbonyl compounds. This approach, promoted by acetic acid and molecular oxygen, provides an efficient and atom-economical route to the desired scaffold. The reaction proceeds by heating the N-aminopyridine and the 1,3-dicarbonyl compound in a suitable solvent like ethanol under an oxygen atmosphere. This strategy avoids the need for metal catalysts and utilizes a green oxidant. A range of β-ketoesters and β-diketones can be employed, allowing for the introduction of various substituents onto the newly formed pyridine ring.

Table 1: Synthesis of Pyrazolo[1,5-a]pyridines via CDC with 1,3-Dicarbonyl Compounds

N-Amino-2-iminopyridine 1,3-Dicarbonyl Compound Product Yield (%)
1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile Ethyl acetoacetate 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester 86
1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile Acetylacetone 7-Amino-3-acetyl-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine 81
1-amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrile Ethyl acetoacetate 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester 85

β-Enaminones are versatile 1,3-biselectrophilic synthons used in the synthesis of various heterocyclic compounds. The reaction between 5-aminopyrazoles and β-enaminones is a well-established method for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds. This reaction can often be promoted by microwave irradiation under solvent-free conditions, leading to high yields in very short reaction times. The regioselectivity is controlled by the initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto the β-carbon of the enaminone, followed by cyclization of the pyrazole ring nitrogen onto the carbonyl group. Acetic acid or pyridine can also be used as catalysts for this cyclocondensation.

For the synthesis of the pyrazolo[1,5-a]pyridine core, analogous reactions can be envisioned where N-aminopyridinium ylides react with β-enaminones or similar 1,3-dielectrophiles. This provides a direct route to the fused pyridine ring system.

Three-component reactions (TCRs) offer a highly efficient pathway for the synthesis of complex molecules from simple starting materials in a single step. For the construction of pyrazolo-fused heterocycles, TCRs involving an aminopyrazole, an aldehyde, and an active methylene compound (such as a β-dicarbonyl compound) are particularly effective for generating pyrazolo[1,5-a]pyrimidines. These reactions are often facilitated by microwave irradiation, which significantly reduces reaction times compared to conventional heating.

A notable three-component approach for pyrazolo[1,5-a]pyridines involves the reaction of N-aminopyridinium salts, aldehydes, and malononitrile. This method allows for the rapid assembly of the functionalized bicyclic core. Similarly, one-pot syntheses of pyrazolo[3,4-b]pyridines have been developed by reacting aromatic aldehydes, malononitrile, and 5-aminopyrazoles in an aqueous medium, highlighting the power of multicomponent strategies in heterocyclic synthesis.

One of the most common and versatile methods for constructing the pyrazolo[1,5-a]pyridine core is the 1,3-dipolar cycloaddition of pyridinium-N-imines (N-ylides) with various dipolarophiles, such as alkenes and alkynes. This reaction is typically followed by an oxidation step to achieve the final aromatic system. This strategy allows for a high degree of flexibility in the substitution pattern of the final product. The reactions can proceed under metal-free conditions at room temperature, using oxygen from the air as the oxidant. This approach is considered environmentally friendly and has been shown to be applicable on a gram scale.

A variety of electron-deficient alkenes and α,β-unsaturated carbonyl compounds serve as effective reaction partners for the N-aminopyridinium ylides. The reaction mechanism is proposed to proceed through cycloaddition, oxidation, and subsequent aromatization to yield the stable pyrazolo[1,5-a]pyridine product.

A specific and highly useful application of the oxidative [3+2] cycloaddition is the reaction of in situ generated pyridinium-N-imines with alkynylphosphonates. This reaction provides a direct route to pyrazolo[1,5-a]pyridine-3-ylphosphonates, which are valuable synthetic intermediates. The pyridinium-N-imines are typically generated from the corresponding N-aminopyridinium salts by treatment with a base such as potassium carbonate.

The reactivity of the alkynylphosphonate is dependent on its substituent. While 2-aliphatic and 2-phenyl substituted acetylenes may require a catalyst like Fe(NO₃)₃·9H₂O to achieve moderate yields, more reactive alkynes such as tetraethyl ethynylbisphosphonate react readily without a catalyst to give excellent yields. The reaction is conducted at room temperature under an air atmosphere, making it a practical and accessible method.

Table 2: Synthesis of Pyrazolo[1,5-a]pyridine-3-ylphosphonates

N-Aminopyridinium Salt Alkynylphosphonate Catalyst/Conditions Yield (%)
N-Aminopyridinium iodide Diethyl (phenylethynyl)phosphonate 10 mol% Fe(NO₃)₃·9H₂O 60
N-Aminopyridinium iodide Diethyl (2-thienylethynyl)phosphonate 10 mol% Fe(NO₃)₃·9H₂O 65
N-Aminopyridinium iodide Tetraethyl ethynylbisphosphonate None 92
N-Amino-2-methylpyridinium iodide Tetraethyl ethynylbisphosphonate None 90

An in-depth examination of the synthetic routes for this compound and its related analogs reveals a variety of sophisticated chemical strategies. These methods focus on constructing the core bicyclic structure, introducing specific functional groups, and further derivatizing the framework for diverse applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B8815543 2-Chloro-3-methylpyrazolo[1,5-A]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-chloro-3-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-7-4-2-3-5-11(7)10-8(6)9/h2-5H,1H3

InChI Key

QYVRLNKCLUCGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CN2N=C1Cl

Origin of Product

United States

Reactivity and Chemical Transformations of 2 Chloro 3 Methylpyrazolo 1,5 a Pyridine

Electrophilic Aromatic Substitution Reactions

The pyrazolo[1,5-a]pyridine (B1195680) system exhibits a distinct regioselectivity in electrophilic aromatic substitution (EAS) reactions. The five-membered pyrazole (B372694) ring is significantly more electron-rich than the six-membered pyridine (B92270) ring, which is deactivated towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the pyrazole moiety.

Research on related pyrazolo[1,5-a]pyrimidine (B1248293) systems has shown that halogenation and nitration are effective methods for introducing functional groups onto the pyrazole ring. nih.gov For instance, bromination, iodination, and nitration of 5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines result in substitution at the 3-position of the pyrazole ring. nih.gov Similarly, a one-pot synthesis for 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been developed using sodium halides (NaX) and potassium persulfate (K₂S₂O₈), highlighting the accessibility of the 3-position to electrophilic halogenating agents. nih.govacs.org

In the case of 2-Chloro-3-methylpyrazolo[1,5-a]pyridine, the 3-position is already occupied by a methyl group. Therefore, electrophilic attack would be directed to other available positions on the pyrazole ring. While specific studies on this exact substrate are limited, the general reactivity pattern suggests that other positions on the pyrazole ring would be the next most likely sites for substitution, pending steric and electronic influences from the existing substituents.

Table 1: Examples of Electrophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyrimidine Core
ReactionReagentsPosition of SubstitutionProductReference
BrominationBr₂ in Acetic AcidC33-Bromopyrazolo[1,5-a]pyrimidine derivative nih.gov
IodinationIodine Monochloride in Acetic AcidC33-Iodopyrazolo[1,5-a]pyrimidine derivative nih.gov
NitrationHNO₃/H₂SO₄ in Acetic AcidC33-Nitropyrazolo[1,5-a]pyrimidine derivative nih.gov
ChlorinationNaCl/K₂S₂O₈ in DMSOC33-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine nih.gov

Nucleophilic Aromatic Substitution (NAS) Reactions

The chlorine atom at the C2 position of the pyridine ring in this compound renders this site highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused pyrazole ring and the pyridine nitrogen atom activates the C2 position for attack by nucleophiles. youtube.com

This reactivity is widely exploited for the synthesis of diverse derivatives. The chloro group can be displaced by various nucleophiles, including amines, to form C-N bonds. consensus.appresearchgate.net For example, reactions with primary and secondary amines, such as morpholine (B109124), proceed efficiently, often under mild conditions, to yield 2-amino-substituted pyrazolo[1,5-a]pyridines. nih.gov

Furthermore, the C2-chloro atom is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C, C-N, and C-O bonds. The Suzuki-Miyaura coupling, in particular, is frequently employed to introduce aryl or heteroaryl groups at the C2 position by reacting the chloro-substituted core with boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone in the synthesis of complex molecules for pharmaceutical applications. nih.govresearchgate.net

Table 2: Examples of Nucleophilic Aromatic Substitution via Suzuki-Miyaura Coupling
Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseProductReference
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineIndole-4-boronic acid pinacol (B44631) esterPd(PPh₃)₄Na₂CO₃5-(Indol-4-yl)-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine derivative nih.gov
3-ChloropyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 2KFo,m'-Bipyridine nih.gov
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄5-Amino-2-(2,6-dimethylphenyl)pyridine organic-chemistry.org
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄Na₂CO₃2-Methyl-5-phenylpyridin-3-amine researchgate.net

Functional Group Interconversions on the Pyrazolo[1,5-A]pyridine Core

Beyond substitutions on the aromatic core, the functional groups attached to the this compound scaffold can undergo a variety of chemical transformations.

The pyrazolo[1,5-a]pyridine core can undergo reduction under specific conditions. Studies on the closely related pyrazolo[1,5-a]pyrimidine system have demonstrated that the pyrimidine (B1678525) ring can be selectively reduced using complex hydrides like sodium borohydride. nih.govmdpi.com This dearomatization of the six-membered ring leads to the formation of tetrahydropyrazolo[1,5-a]pyrimidine derivatives. nih.gov This transformation is significant as it converts the planar aromatic system into a three-dimensional saturated structure, which is often desirable in drug design to improve physicochemical properties. It is expected that the pyridine ring of this compound would exhibit similar reactivity, allowing for the synthesis of the corresponding tetrahydro derivatives.

The methyl group at the C3 position serves as a point for further derivatization. While the methyl group itself is relatively unreactive, it can be functionalized through various synthetic strategies. For instance, radical halogenation could introduce a handle for subsequent nucleophilic substitution. A more direct approach involves oxidation. The oxidation of methyl groups on pyridine rings to aldehydes or carboxylic acids is a known transformation, often requiring strong oxidizing agents. For example, a method for synthesizing 2-chloro-3-formylpyridine involves the oxidation of 2-chloro-3-pyridinemethanol, which can be derived from 2-chloro-3-chloromethylpyridine. google.com This suggests a potential pathway for the functionalization of the C3-methyl group on the pyrazolo[1,5-a]pyridine core, which could then be used in further synthetic elaborations such as condensation or reductive amination reactions. nih.gov

Spectroscopic and Structural Elucidation Studies on 2 Chloro 3 Methylpyrazolo 1,5 a Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemistry and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and constitution of organic molecules in solution. For 2-Chloro-3-methylpyrazolo[1,5-a]pyridine, both ¹H and ¹³C NMR would be used to confirm the substitution pattern on the fused heterocyclic ring system.

In ¹H NMR spectroscopy, the protons on the pyridine (B92270) ring (H4, H5, H6, and H7) are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing chloro group at position C2 and the electron-donating methyl group at C3 would influence the chemical shifts of the nearby protons. The H4 proton, being adjacent to the substituted pyrazole (B372694) ring, would likely be deshielded. The methyl group at C3 would appear as a distinct singlet in the upfield region, likely around δ 2.3-2.6 ppm. The coupling patterns between the pyridine protons (H4-H7) would be critical for confirming their relative positions. For instance, H7 would likely appear as a doublet due to coupling with H6, while H5 and H6 would be expected to show more complex splitting as triplets or doublets of doublets.

In ¹³C NMR spectroscopy, the number of signals would correspond to the eight unique carbon atoms in the molecule. The carbon atom C2, bonded to the electronegative chlorine atom, would be significantly deshielded, appearing at a high chemical shift. Conversely, C3, attached to the methyl group, would be identified by its substitution and its chemical shift would be influenced by the adjacent chloro and methyl substituents. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable in correlating the proton signals with their directly attached carbons and mapping out the complete molecular skeleton, thereby confirming the 2-chloro-3-methyl regiochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on known substituent effects on the pyrazolo[1,5-a]pyridine (B1195680) scaffold. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C2-~135-140
C3-~115-120
C4~7.5-7.7 (d)~112-116
C5~6.8-7.0 (t)~120-124
C6~7.2-7.4 (t)~118-122
C7~8.2-8.4 (d)~128-132
C8a-~140-145
CH₃~2.4-2.6 (s)~12-15

X-ray Diffraction Analysis for Solid-State Structure and Conformation

It is expected that this compound would also adopt a largely planar conformation, with the chlorine atom and the methyl group lying in the plane of the heterocyclic rings. The crystal packing would be stabilized by intermolecular forces. Given the aromatic nature of the ring system, π-π stacking interactions between the planes of adjacent molecules would be a likely feature of the crystal lattice. Additionally, weak intermolecular interactions, such as C–H···N hydrogen bonds involving the pyridine nitrogen atom, could further stabilize the solid-state structure. A full diffraction analysis would provide the exact unit cell dimensions and space group, confirming the arrangement of molecules within the crystal.

Table 2: Crystallographic Data Parameters Obtainable from X-ray Diffraction Note: Specific values are undetermined as no public crystal structure is available.

Parameter Description Value
Chemical FormulaC₈H₇ClN₂Determined
Formula Weight166.61 g/mol Determined
Crystal SystemThe geometric shape of the unit cellTo be determined
Space GroupThe symmetry of the crystal structureTo be determined
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)To be determined
Volume (V)Volume of the unit cell (ų)To be determined
ZNumber of molecules per unit cellTo be determined
Density (calculated)Calculated density of the crystal (g/cm³)To be determined

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇ClN₂), high-resolution mass spectrometry (HRMS) would be used to validate its molecular formula.

The molecular weight of the compound is 166.61 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this mass. A key diagnostic feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would exhibit two peaks for the molecular ion: an M⁺ peak for the molecule containing ³⁵Cl and an M+2 peak for the molecule containing ³⁷Cl. The intensity of the M+2 peak would be approximately one-third that of the M⁺ peak, providing strong evidence for the presence of a single chlorine atom.

Electron impact (EI) ionization would likely induce fragmentation of the molecular ion. Plausible fragmentation pathways would involve the loss of the methyl radical (•CH₃), resulting in a fragment ion at [M-15]⁺, or the loss of a chlorine atom (•Cl), giving a fragment at [M-35]⁺. Further fragmentation could involve the cleavage of the heterocyclic rings, providing additional structural information.

Table 3: Predicted Mass Spectrometry Data for this compound Note: These are predicted m/z values for the most abundant isotopes.

Ion Formula Predicted m/z Description
[M]⁺[C₈H₇³⁵ClN₂]⁺166Molecular ion
[M+2]⁺[C₈H₇³⁷ClN₂]⁺168Isotopic peak for ³⁷Cl
[M-CH₃]⁺[C₇H₄ClN₂]⁺151Loss of a methyl radical
[M-Cl]⁺[C₈H₇N₂]⁺131Loss of a chlorine atom

Computational and Theoretical Investigations of 2 Chloro 3 Methylpyrazolo 1,5 a Pyridine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govd-nb.info It has become a highly popular method for calculating molecular properties due to its accuracy. nih.gov Time-Dependent DFT (TD-DFT) is an extension of DFT that is employed to study the properties of molecules in their excited states, making it invaluable for understanding optical and photophysical phenomena. fountainjournals.comuci.eduarxiv.org

For a molecule like 2-Chloro-3-methylpyrazolo[1,5-a]pyridine, DFT calculations would be used to determine its optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties in the ground state. TD-DFT calculations would then be used to predict its electronic absorption spectra (UV-Vis), detailing excitation energies, oscillator strengths, and the nature of electronic transitions. rsc.orgresearchgate.net

DFT provides fundamental insights into the electronic structure of a molecule, which in turn allows for the prediction of its chemical reactivity. archive.org Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for understanding charge transfer within the molecule and its interactions with other chemical species. researchgate.net

HOMO: The HOMO is the orbital from which an electron is most easily removed. A higher HOMO energy indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack.

LUMO: The LUMO is the orbital to which an electron is most easily added. A lower LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. researchgate.net For instance, in heterocyclic compounds, nitrogen atoms often appear as electron-rich sites, while hydrogen atoms bonded to the aromatic rings are typically electron-poor.

Table 1: Illustrative Reactivity Descriptors Calculable via DFT
ParameterFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration
Electronegativity (χ)-(EHOMO + ELUMO) / 2Power to attract electrons
This table shows key electronic properties and reactivity descriptors that would be calculated for this compound using DFT methods.

TD-DFT is the primary tool for investigating the excited-state properties of molecules and interpreting their photophysical behavior. fountainjournals.com By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the UV-Vis absorption spectrum of this compound.

The calculations would yield key information about each electronic transition, including:

Excitation Energy (λmax): The wavelength of maximum absorption, which corresponds to the energy required to promote an electron to a higher energy state.

Oscillator Strength (f): A dimensionless quantity that represents the intensity of the electronic transition. Higher values indicate a more probable, and thus stronger, absorption band.

Orbital Contributions: Identification of the specific molecular orbitals involved in the transition (e.g., HOMO to LUMO), which helps characterize the nature of the excitation, such as an n→π* or π→π* transition.

Studies on related heterocyclic systems demonstrate that TD-DFT can accurately predict absorption spectra. rsc.orgresearchgate.net For this compound, these calculations would reveal how the chloro and methyl substituents, along with the fused ring system, influence its absorption characteristics. By optimizing the geometry of the first excited state, TD-DFT can also be used to predict emission properties (fluorescence), providing a comprehensive picture of the compound's behavior upon interaction with light.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). numberanalytics.comjscimedcentral.com This method is a cornerstone of structure-based drug design, allowing researchers to visualize and analyze how a potential drug molecule might interact with its biological target at the atomic level. nih.govnih.gov

The process involves two main steps: sampling possible conformations of the ligand within the receptor's binding site and then ranking these conformations using a scoring function. nih.gov The scoring function estimates the binding affinity, often expressed as a binding energy value, with more negative values indicating a more favorable interaction. numberanalytics.com

For this compound, molecular docking would be used to screen for potential protein targets and to understand its mechanism of action. The simulation would predict:

Binding Pose: The most stable three-dimensional orientation of the compound within the target's active site.

Binding Affinity: A score that estimates the strength of the interaction.

Key Interactions: Identification of specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein target. numberanalytics.com

Such studies are crucial for lead optimization, as they can explain why certain structural modifications enhance or diminish biological activity. dromicslabs.com

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used to understand how the chemical structure of a compound influences its biological activity. creative-biolabs.comlongdom.org SAR is a qualitative approach that identifies key chemical features (pharmacophores) responsible for a compound's effects. creative-biolabs.com QSAR takes this a step further by creating mathematical models that correlate variations in chemical structure with changes in biological activity. jocpr.comwikipedia.org

If a series of analogues of this compound were synthesized and tested for a specific biological activity, SAR and QSAR studies would be instrumental in:

Identifying Key Structural Features: Determining which parts of the molecule are essential for activity. For example, analysis might reveal that the chloro group at position 2 is critical for binding, while modifications at the methyl group at position 3 could modulate potency.

Developing Predictive Models: A QSAR model would take various molecular descriptors (e.g., lipophilicity, electronic properties, size) of the analogue series and create a statistical equation to predict the activity of new, unsynthesized compounds. wikipedia.org This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. jocpr.comnih.gov

QSAR models are powerful tools for lead optimization, providing a rational basis for designing molecules with improved efficacy and selectivity. longdom.org

Table 2: Example of a QSAR Data Table Structure
CompoundDescriptor 1 (e.g., logP)Descriptor 2 (e.g., Molar Refractivity)Descriptor 3 (e.g., Dipole Moment)Biological Activity (e.g., IC50)
Analogue 12.585.22.1 D150 nM
Analogue 23.190.51.8 D95 nM
Analogue 32.888.12.5 D120 nM
This table illustrates the type of data used to build a QSAR model, correlating physicochemical descriptors of hypothetical analogues with their measured biological activity.

In Silico ADMET Prediction for Pre-clinical Lead Optimization (Methodological Focus)

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate early in the discovery process. nih.govresearchgate.net Poor ADMET properties are a major cause of late-stage drug development failures, so these predictive methods are vital for a "fail early, fail cheap" strategy. nih.gov

For this compound, a variety of computational tools and models would be employed to predict its drug-likeness and pharmacokinetic profile. chemistryeverywhere.comresearchgate.net The methodological focus is on building models based on large datasets of known compounds to predict the properties of novel ones.

Key ADMET properties predicted using in silico methods include:

Absorption: Prediction of properties like aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential metabolic sites and prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Prediction of the likely routes and rates of elimination from the body.

Toxicity: Early assessment of potential toxicities, such as cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, mutagenicity, and carcinogenicity.

These predictions are typically based on QSAR models, machine learning algorithms, or rule-based systems derived from the structural features of the molecule. nih.govchemistryeverywhere.com By providing an early ADMET profile for this compound, these methods would allow medicinal chemists to identify potential liabilities and make structural modifications to improve its pharmacokinetic properties before committing to expensive and time-consuming experimental studies. nih.gov

Structure Activity Relationships Sar and Structural Modifications for Biological Activities

Impact of Substituent Patterns on Pharmacological Properties

The biological activity of pyrazolo[1,5-a]pyridine (B1195680) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies have demonstrated that modifications at positions C2, C3, C5, and C7 can profoundly influence the compound's interaction with biological targets, thereby affecting its therapeutic properties. nih.govnih.gov

The fused ring system offers a rigid and planar framework that is well-suited for chemical alteration. nih.gov For instance, in the development of inhibitors for Tropomyosin Receptor Kinase (Trk), the pyrazolo[1,5-a]pyrimidine (B1248293) moiety, a close analogue of pyrazolo[1,5-a]pyridine, was identified as essential for creating a hinge interaction with the Met592 residue of the kinase, which is crucial for binding affinity. mdpi.com

Research into pyrazolo[1,5-a]pyridine antiherpetic agents has highlighted the critical role of the C3 substituent. Significant variations in antiviral activity were observed by altering the basicity and orientation of the group at this position. nih.gov Similarly, for antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, the substituent on the amide at the C3 position is a key determinant of potency against Mycobacterium tuberculosis. nih.gov

In the context of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, substitutions at the C5 and C7 positions are pivotal. The introduction of a morpholine (B109124) group at the C7 position and an indole (B1671886) heterocycle at the C5 position can enhance selectivity for the PI3Kδ isoform. nih.gov The chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is highly reactive, allowing for selective substitution. nih.gov

The following table summarizes the observed impact of various substituents at different positions on the pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) core.

PositionSubstituent TypeImpact on Biological ActivityTarget/ApplicationReference
C3Carboxamide MoietySignificantly enhances TrkA inhibition.TrkA Kinase Inhibitor mdpi.com
C3Heteroatoms with varied basicity/orientationSignificant changes in antiviral potency.Antiherpetic Agent nih.gov
C5Pyrrolidine Ring (electronegatively substituted)Enhances Trk inhibition.Trk Kinase Inhibitor mdpi.com
C5Indole DerivativesForms additional hydrogen bonds, improving selectivity.PI3Kδ Inhibitor nih.gov
C7Morpholine GroupImproves selectivity by reducing off-target effects.Trk & PI3Kδ Inhibitors mdpi.comnih.gov
C7Phenyl GroupKey for potent antagonism of the CRF1 receptor.CRF1 Antagonist nih.gov

Role of Core Heterocycle Modifications in Bioactivity

Modifying the core pyrazolo[1,5-a]pyridine structure is a key strategy for developing novel therapeutic agents with improved properties. These modifications can involve altering the existing rings or fusing additional rings to the scaffold. The presence of a pyridine (B92270) nucleus, often combined with other heterocycles, can enhance the therapeutic properties of a molecule. mdpi.com

One effective strategy is "scaffold hopping," where the core structure is replaced with a bioisostere to improve properties while retaining the key binding interactions. For example, a series of potent antitubercular agents was developed by replacing the imidazo[1,2-a]pyridine (B132010) core of a known inhibitor with the pyrazolo[1,5-a]pyridine scaffold. nih.gov This new core shared a highly similar three-dimensional conformation and electronic properties to the original, leading to compounds with excellent inhibitory activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov

Strategies for Enhancing Selectivity and Potency through Structural Derivatization

Structural derivatization is a powerful tool for fine-tuning the pharmacological profile of lead compounds based on the 2-Chloro-3-methylpyrazolo[1,5-a]pyridine scaffold. The goal is to optimize interactions with the target protein, thereby enhancing potency and selectivity while improving pharmacokinetic properties. mdpi.com

Several key strategies have proven effective:

Exploiting Modern Synthetic Chemistry: Advanced synthetic methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and click chemistry have become invaluable. nih.govrsc.org These techniques allow for the efficient introduction of a wide variety of functional groups and structural motifs, such as aryl or alkynyl groups, onto the pyrazolo[1,5-a]pyridine core, facilitating rapid exploration of the chemical space to find derivatives with enhanced biological properties. nih.gov

Macrocyclization: Converting a linear molecule into a macrocycle can pre-organize the compound in its bioactive conformation, which can lead to a significant increase in potency and selectivity. This strategy has been successfully applied to pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, resulting in compounds with potent activity. mdpi.com

Targeting Specific Pockets: Derivatization can be guided by the structure of the target's binding site. For PI3Kδ inhibitors, adding substituents that occupy a specific pocket responsible for kinase specificity is a key strategy to drive selectivity over other PI3K isoforms. nih.gov For example, replacing an indazole group with a 2-methylbenzimidazole (B154957) moiety was shown to yield a more selective PI3Kδ inhibitor. mdpi.com

The following table outlines various derivatization strategies and their outcomes.

StrategyModification ExampleResultTargetReference
Improve SelectivityAddition of a morpholine group at C7.Reduced off-target effects.Trk Kinase mdpi.com
Enhance PotencyIncorporation of fluorine.Enhanced interactions with Asn655 residue.Trk Kinase mdpi.com
Increase Structural DiversityPalladium-catalyzed cross-coupling.Introduction of various aryl groups at specific positions.General Kinase Inhibitors nih.gov
Improve SelectivityReplacement of indazole with 2-methylbenzimidazole.Obtained a more selective inhibitor.PI3Kδ Kinase mdpi.com
Enhance PotencyMacrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold.Led to potent TrkA inhibition (IC50 values 1-100 nM).TrkA Kinase mdpi.com

Biological and Pharmacological Research Applications Pre Clinical Focus

Kinase Inhibitory Activity of Pyrazolo[1,5-A]pyridine (B1195680) Derivatives

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds are recognized as privileged structures in medicinal chemistry, particularly for their potent protein kinase inhibitor (PKI) activity. nih.govrsc.org These compounds have been effectively developed as inhibitors for a wide range of protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer. nih.gov Their mechanism of action often involves competing with ATP for the kinase's binding site or acting as allosteric inhibitors. rsc.org The structural versatility of this scaffold allows for extensive modification, enabling the development of highly selective and potent inhibitors against specific kinase targets. nih.govrsc.org

Phosphoinositide 3-Kinase (PI3K) Inhibition (e.g., PI3Kδ, PI3Kα)

Derivatives of the pyrazolo[1,5-a]pyrimidine core have been developed as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the δ and α isoforms. mdpi.comsemanticscholar.org The PI3K signaling pathway is critical for cell proliferation, survival, and migration, and its overactivity is implicated in various cancers and inflammatory diseases. mdpi.comsemanticscholar.org

Structure-activity relationship (SAR) studies have shown that modifications at different positions of the pyrazolo[1,5-a]pyrimidine ring system can significantly influence potency and selectivity. For instance, the presence of a morpholine (B109124) group is often crucial for interaction within the hinge region of the kinase. mdpi.comnih.gov Certain derivatives have demonstrated high selectivity for the PI3Kδ isoform over other class I PI3Ks. mdpi.comsemanticscholar.org For example, one synthesized library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine yielded compounds with IC50 values for PI3Kδ ranging from 1.892 to 0.018 µM. semanticscholar.org A particularly potent compound, CPL302415, showed an IC50 value of 18 nM for PI3Kδ and exhibited high selectivity against other isoforms (PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939). semanticscholar.org Another study reported a series of pyrazolopyridine derivatives as potent dual inhibitors of PI3Kγ and PI3Kδ, with one compound displaying IC50 values of 4.0 nM and 9.1 nM, respectively. acs.orgbohrium.com

Compound SeriesTarget KinaseActivity (IC50)SelectivityReference
5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine DerivativesPI3Kδ2.8 nM - 45 µMα/δ selectivity ranged from 1 to 30 mdpi.com
Benzimidazole Derivatives of pyrazolo[1,5-a]pyrimidinePI3Kδ0.018 µM - 1.892 µMHigh δ selectivity (e.g., PI3Kβ/δ = 1415 for CPL302415) semanticscholar.org
Pyrazolopyridine DerivativesPI3Kγ / PI3Kδ4.0 nM / 9.1 nMPotent dual inhibition acs.orgbohrium.com

Protein Kinase Inhibitory Activity (e.g., CK2, EGFR, B-Raf, MEK, Pim-1, CDK1/2)

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors against a broad spectrum of protein kinases involved in cancer progression. nih.govrsc.org These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and kinases in the MAPK/ERK pathway like B-Raf and MEK. nih.govrsc.org

CDK Inhibition : Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, which is key for cell cycle progression from G1 to S phase. ekb.eg Molecular docking studies suggest these compounds bind effectively to the CDK2 enzyme. ekb.eg

EGFR, B-Raf, and MEK Inhibition : Derivatives targeting EGFR have shown potential in non-small cell lung cancer (NSCLC), while those inhibiting B-Raf and MEK are relevant for melanoma treatment. nih.govrsc.org

Other Kinases : The scaffold has also been used to target other kinases such as C-terminal Src kinase (CSK), p38 kinase, and Tropomyosin receptor kinases (Trks). nih.govresearchgate.netmdpi.com The FDA-approved selective RET kinase inhibitor Selpercatinib, used for lung and thyroid cancer, features a pyrazolo[1,5-a]pyridine core. nih.gov

Anticancer Activity Studies in Cellular and Animal Models

The kinase inhibitory properties of pyrazolo[1,5-a]pyridine derivatives translate into significant anticancer activity, which has been demonstrated in numerous preclinical studies using cancer cell lines and animal xenograft models. nih.govnih.gov

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

A variety of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against panels of human cancer cell lines. nih.gov These studies consistently show that these compounds can inhibit the proliferation of cancer cells, often with high potency. ekb.egresearchgate.net

For example, a series of pyrazolo[1,5-a]pyridine-3-carboxylates were tested against human lung (A549), breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. nih.gov Similarly, another study on novel pyrazolo[1,5-a]pyrimidine derivatives reported activity against MCF-7, HCT-116, and liver cancer (HepG2) cell lines, with one compound exhibiting an IC50 of 8.64 µM against HCT-116. ekb.eg The anticancer activity is often linked to the inhibition of specific kinases like CDKs or TrkA. researchgate.net

Compound SeriesCancer Cell LineActivity (IC50)Reference
Pyrazolo[1,5-a]pyrimidine derivativesHCT-116 (Colon)8.64 µM ekb.eg
Pyrazolo[1,5-a]pyrimidine derivativesMCF-7 (Breast)Active ekb.eg
Pyrazolo[1,5-a]pyrimidine derivativesHepG2 (Liver)Active ekb.eg
Pyridopyrazolo[1,5-a]pyrimidinesHepG2 (Liver)IC50 = 0.047 µg/ml (Compound 16c) researchgate.net
Pyrazolo[1,5-a]pyridine-3-carboxylatesA549 (Lung), MCF-7 (Breast), HCT-116 (Colon), PC-3 (Prostate)Demonstrated growth inhibition nih.gov

Molecular Mechanisms of Apoptosis Induction

The antiproliferative effects of pyrazolo[1,5-a]pyridine derivatives are often mediated by the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.gov Studies have shown that treatment with these compounds can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov

In one study, potent dual CDK2/TRKA inhibitors from the pyrazolo[1,5-a]pyrimidine class were investigated for their effect on the cell cycle of renal cancer cells (RFX 393). nih.gov The compounds caused a significant arrest in the G0–G1 phase of the cell cycle. The percentage of cells in the G0–G1 phase increased from 57.08% in the control group to over 78% in the treated groups. nih.gov This cell cycle arrest was accompanied by a decrease in the population of cells in the S and G2/M phases, indicating that the compounds effectively halt cell cycle progression and promote apoptosis. nih.gov

Anti-inflammatory Activity and Related Pathways

In addition to their anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidine and related pyrazole (B372694) scaffolds have demonstrated significant anti-inflammatory activity. nih.govmdpi.com Inflammation is a critical component of many chronic diseases, and targeting inflammatory pathways is a key therapeutic strategy. mdpi.comnih.gov

The anti-inflammatory mechanism of these compounds can involve the inhibition of key signaling pathways and enzymes. A study on pyrazolo[1,5-a]quinazoline derivatives identified compounds that could inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cells. mdpi.comnih.gov The NF-κB pathway is a central regulator of the inflammatory response. The most potent compounds in this series had IC50 values below 50 µM. mdpi.comnih.gov Further analysis suggested that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are also involved in inflammation. mdpi.com Other research has shown that pyrazolo[1,5-a]pyrimidin-7-ones can inhibit the biosynthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation. nih.gov

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

No research data was found regarding the inhibitory activity of 2-Chloro-3-methylpyrazolo[1,5-a]pyridine against cyclooxygenase enzymes, including the COX-2 isoform.

Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)

There is no available scientific literature detailing the effects of this compound on the production or activity of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Lipoxygenase (LOX) and Secreted Phospholipase A2 (sPLA2) Inhibition

Information regarding the potential of this compound to inhibit lipoxygenase (LOX) and secreted phospholipase A2 (sPLA2) enzymes is not present in the current body of scientific research.

Antimicrobial Activities

Antibacterial Efficacy

No studies were identified that investigated the antibacterial properties of this compound against any bacterial strains.

Antifungal Efficacy

There is no published research on the antifungal activity of this compound.

Antischistosomal Activity

The potential antischistosomal effects of this compound have not been reported in any scientific studies.

Modulation of Other Biological Targets and Pathways

While research into the full biological profile of this compound is ongoing, preliminary studies and research into structurally related compounds have identified potential interactions with other significant biological targets and pathways. These investigations are crucial in understanding the compound's broader pharmacological potential and defining its selectivity profile. The following subsections detail the current understanding of these interactions, focusing on preclinical findings.

Serotonin Receptor Interactions

The pyrazolo[1,5-a]pyridine scaffold is a recognized pharmacophore present in various centrally active agents. However, a comprehensive review of the scientific literature reveals a lack of specific studies investigating the direct interaction of this compound with serotonin (5-HT) receptors. Future research may explore this potential, given the structural similarities of the pyrazolo[1,5-a]pyridine core to other compounds with known effects on the central nervous system.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for cell proliferation. The inhibition of DHODH has emerged as a promising strategy for the treatment of various diseases, including cancer and autoimmune disorders.

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been identified as inhibitors of human DHODH. Although direct inhibitory data for this compound on DHODH is not extensively reported, the activity of related compounds provides valuable insight into the potential of this chemical class. For instance, research on a series of 2-hydroxypyrazolo[1,5-a]pyridine derivatives has demonstrated potent DHODH inhibitory activity. These findings suggest that the pyrazolo[1,5-a]pyridine core can serve as a foundational structure for the design of novel DHODH inhibitors. The specific substitutions on the pyrazolo[1,5-a]pyridine ring system play a critical role in determining the potency and selectivity of DHODH inhibition.

Table 1: DHODH Inhibitory Activity of Selected Pyrazolo[1,5-a]pyridine Derivatives
CompoundModification on Pyrazolo[1,5-a]pyridine CoreDHODH IC50 (nM)
Analog 12-hydroxy, various substitutionsData not publicly available
Analog 2Various substitutionsData not publicly available

Note: Specific IC50 values for a broad range of this compound analogs are not widely available in the public domain and are often proprietary to the discovering entities.

Emerging Applications in Chemical Biology and Materials Science

Utilization as Building Blocks for Complex Heterocyclic Compounds

The presence of a chloro substituent on the pyrazolo[1,5-a]pyridine (B1195680) core renders 2-Chloro-3-methylpyrazolo[1,5-a]pyridine an excellent precursor for the synthesis of more complex heterocyclic compounds. The chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles. This reactivity is crucial for the construction of larger, more elaborate molecular architectures with potential applications in medicinal chemistry and materials science.

The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, for instance, often involves the condensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents. rsc.orgnih.gov In a similar vein, this compound can be envisioned as a key intermediate. The chloro group can be displaced by various nitrogen, oxygen, or sulfur-containing nucleophiles to introduce new ring systems or functional groups. For example, reaction with amines can lead to the formation of amino-substituted pyrazolo[1,5-a]pyridines, which can then undergo further cyclization reactions to yield fused polycyclic aromatic systems.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, offer powerful methods for the derivatization of this compound. These reactions allow for the introduction of aryl, heteroaryl, and alkyl groups at the 2-position, significantly expanding the structural diversity of accessible compounds. This versatility makes this compound a valuable platform for the generation of libraries of complex heterocyclic compounds for high-throughput screening in drug discovery and materials development. The synthesis of various pyrazolo[1,5-a]pyrimidine-based structures has been demonstrated through multi-step reactions, often starting from a chloro-substituted precursor. nih.gov

Development as Fluorescent Probes and Materials

The pyrazolo[1,5-a]pyridine scaffold is inherently fluorescent, and its photophysical properties can be finely tuned by introducing different substituents onto the heterocyclic core. unito.itrsc.orgnih.gov This has led to the development of a wide range of fluorescent probes and materials based on this privileged structure. This compound serves as a key starting material in the design and synthesis of such functional dyes.

The chloro group at the 2-position can be readily replaced by various fluorogenic moieties or groups that modulate the electronic properties of the pyrazolo[1,5-a]pyridine system. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in the absorption and emission spectra, as well as changes in the fluorescence quantum yield. nih.gov This tunability is essential for the development of fluorescent probes with specific excitation and emission wavelengths suitable for various applications, including biological imaging and sensing.

Researchers have successfully synthesized libraries of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine fluorophores and have systematically studied their photophysical properties. rsc.orgnih.gov These studies have provided valuable insights into the structure-property relationships of this class of compounds, guiding the rational design of new fluorescent materials with enhanced brightness, photostability, and sensitivity. The development of novel fluorophores based on the pyrazolo[1,5-a]pyridine core has been reported, highlighting their potential in various applications. nih.govbohrium.com

Below is a table summarizing the photophysical properties of representative pyrazolo[1,5-a]pyrimidine-based fluorophores, demonstrating the tunability of this scaffold.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference
PP-1-4450.64 nih.govbohrium.com
FD13--- rsc.orgresearchgate.net
4a3504430.97 nih.gov
4b3534730.01 nih.gov
4d3444330.81 nih.gov
4e3634510.96 nih.gov

Applications as Biomarkers in Cellular Imaging (e.g., Lipid Droplet Biomarkers for Cancer Cells)

One of the most exciting applications of fluorescent probes derived from the pyrazolo[1,5-a]pyridine scaffold is in the field of cellular imaging. These probes can be designed to selectively accumulate in specific organelles or to respond to changes in the cellular microenvironment, making them valuable tools for studying biological processes in living cells.

A notable example is the development of a fluorescent probe based on a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) for the visualization of lipid droplets. rsc.orgresearchgate.net Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their dysregulation has been implicated in various diseases, including cancer. The developed probe exhibits "turn-on" fluorescence in the lipophilic environment of lipid droplets, allowing for their specific and sensitive detection in living cells. rsc.org This probe, named FD13, was designed based on a novel fluorescent core skeleton called fluoremidine (FD), which contains the pyrazolo[1,5-a]pyridine-fused pyrimidine structure. rsc.org

The ability to visualize lipid droplets in cancer cells is of particular interest, as altered lipid metabolism is a hallmark of many cancers. Fluorescent probes that can selectively target and report on the status of lipid droplets in cancer cells could serve as powerful diagnostic and prognostic biomarkers. The development of such probes from the versatile this compound platform holds significant promise for advancing our understanding of cancer biology and for the development of new therapeutic strategies. The use of pyrazolo[1,5-a]pyrimidine derivatives in tumor imaging has also been explored through the development of radiopharmaceuticals. nih.gov

Challenges and Future Research Directions

Optimization of Synthetic Approaches for Efficiency and Sustainability

Modern synthetic strategies that have been successfully applied to related heterocyclic systems offer promising directions. These include:

One-pot and Multicomponent Reactions: These approaches can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. For instance, three-component reactions have been effectively used for the synthesis of diverse pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a strategy that could be adapted for 2-Chloro-3-methylpyrazolo[1,5-a]pyridine.

Green Chemistry Approaches: The use of greener solvents, such as water, and the development of catalyst-free reactions are crucial for sustainability. Sonochemical methods, which utilize ultrasound to promote reactions, have also been shown to be a highly efficient and eco-friendly strategy for synthesizing pyrazolo[1,5-a]pyridine (B1195680) derivatives, often leading to higher yields in shorter reaction times.

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to improved yields and safety, particularly for large-scale production.

Catalyst Innovation: Exploring novel and more efficient catalysts, such as copper- or palladium-based systems, for cross-coupling reactions can facilitate the introduction of diverse functional groups onto the pyrazolo[1,5-a]pyridine scaffold, enhancing structural diversity for biological screening.

An example of a modern synthetic approach for a related compound is the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds, which proceeds under metal-free conditions. Adapting such methods for the synthesis of this compound could lead to more sustainable and scalable production.

Improving Biological Selectivity and Potency

While the pyrazolo[1,5-a]pyridine scaffold is a known "privileged structure" in medicinal chemistry, achieving high potency and selectivity for a specific biological target is a significant challenge. The existing 2-chloro and 3-methyl substituents on the pyrazole (B372694) ring of this compound provide a starting point for structure-activity relationship (SAR) studies.

Future research should focus on systematic modifications of the pyridine (B92270) ring to enhance interactions with the target protein. Key strategies include:

Structure-Based Drug Design: Utilizing co-crystal structures of related pyrazolo[1,5-a]pyridine derivatives with their biological targets can guide the rational design of new analogs of this compound with improved binding affinity and selectivity.

SAR Studies: A systematic exploration of substituents at various positions of the pyridine ring is necessary to understand their influence on biological activity. For example, in a series of pyrazolo[1,5-a]pyrimidine inhibitors of Pim-1 kinase, the substituent at the 5-position was found to be critical for potency. Similar "hot spots" on the this compound scaffold need to be identified.

Target Selectivity Profiling: Screening this compound and its future analogs against a broad panel of kinases and other enzymes is crucial to ensure selectivity and avoid off-target effects, which is a common challenge for kinase inhibitors.

The following table illustrates the impact of substitutions on the biological activity of a series of pyrazolo[1,5-a]pyrimidine-based Pim-1 kinase inhibitors, highlighting the importance of SAR studies.

CompoundSubstituent at 3-positionSubstituent at 5-positionPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)
1Aryl(1-methylpiperidin-4-yl)methanamine45>10000
7Aryltrans-1,4-diaminocyclohexane181300
9Aryltrans-4-aminocyclohexanol273100
11bAryl(tetrahydro-2H-pyran-4-yl)methanamine32>10000

Data adapted from a study on pyrazolo[1,5-a]pyrimidine compounds as Pim-1 inhibitors.

Enhancing Bioavailability and Pharmacokinetic Properties (Pre-clinical Context)

Poor pharmacokinetic properties, such as low oral bioavailability and rapid clearance, are common hurdles in the development of small molecule drugs. For this compound to advance as a potential therapeutic agent, its absorption, distribution, metabolism, and excretion (ADME) profile must be optimized.

Future pre-clinical research should focus on:

Improving Solubility: The planar nature of the pyrazolo[1,5-a]pyridine ring can lead to poor aqueous solubility. Strategies to address this include the introduction of polar functional groups or ionizable centers into the molecule.

Metabolic Stability: In vitro studies using liver microsomes can identify potential metabolic liabilities of this compound. Subsequent structural modifications can be made to block these metabolic "hot spots" and improve the compound's half-life.

Permeability: Assessing the compound's ability to cross cell membranes is crucial for its absorption and distribution. Modifications to its lipophilicity and hydrogen bonding capacity can be fine-tuned to achieve a balance between solubility and permeability.

In Vivo Pharmacokinetic Studies: Pre-clinical studies in animal models are essential to determine key pharmacokinetic parameters such as oral bioavailability, plasma concentration, and tissue distribution.

The following table presents pharmacokinetic data for a pyrazolo[1,5-a]pyridine derivative, illustrating the type of pre-clinical data that would be necessary for this compound.

CompoundDose (mg/kg)RouteCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₜ (ng·h/mL)F (%)
20e (IHMT-PI3K-315)5i.v.11480.0831119-
20e (IHMT-PI3K-315)10p.o.2100.5101545.4

Pharmacokinetic parameters of a pyrazolo[1,5-a]pyridine derivative in mice.

Addressing Drug Resistance Mechanisms (Pre-clinical Focus)

Drug resistance is a major challenge in cancer therapy and other diseases. For compounds targeting enzymes like kinases, resistance often arises from mutations in the target protein that prevent the drug from binding effectively. The development of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors has seen the emergence of resistance, which has been addressed by second-generation inhibitors.

Future pre-clinical research on this compound should proactively address potential resistance mechanisms:

Identification of Resistance Mutations: If a specific biological target is identified for this compound, in vitro studies can be conducted to generate resistant cell lines and identify the mutations responsible.

Development of Second-Generation Inhibitors: The compound can be further modified to be effective against both the wild-type and mutant forms of the target protein. This may involve designing compounds that bind to different conformations of the protein or form covalent bonds.

Overcoming Efflux Pump-Mediated Resistance: Multidrug resistance (MDR) is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from cells. Some tyrosine kinase inhibitors based on the related pyrazolo[3,4-d]pyrimidine scaffold have shown potential in reversing P-gp-mediated MDR. Future studies could explore whether this compound or its derivatives can also modulate the activity of these transporters.

Exploration of Novel Therapeutic Targets and Chemical Biology Tools

The pyrazolo[1,5-a]pyridine scaffold has demonstrated activity against a wide range of biological targets, including protein kinases, G-protein coupled receptors, and enzymes involved in microbial metabolism. This versatility suggests that this compound could have therapeutic potential beyond a single target or disease area.

Future research should broaden the scope of investigation for this compound:

Phenotypic Screening: Unbiased phenotypic screens can be used to identify novel biological activities of this compound without a preconceived target.

Target Deconvolution: If a promising phenotype is observed, subsequent studies will be needed to identify the specific molecular target(s) responsible for the effect.

Development of Chemical Probes: The this compound scaffold can be functionalized to create chemical probes for studying biological pathways. For example, by incorporating a fluorescent tag or a reactive group, this compound could be used to label and identify its binding partners in cells.

Exploration of New Therapeutic Areas: The known activities of related compounds in areas such as inflammation, infectious diseases, and neurological disorders suggest that this compound should be evaluated in a wider range of disease models.

Q & A

What are the common synthetic routes for 2-Chloro-3-methylpyrazolo[1,5-a]pyridine, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound typically involves cyclization reactions. A prevalent method utilizes N-iminopyridinium ylides in a palladium-catalyzed/silver-mediated domino reaction, achieving high yields (60–70%) under mild conditions . Alternative routes include biselectrophilic systems, where temperature and pH control are critical. For example, refluxing in pyridine at 110°C for 5 hours yielded 70% of a related pyrazolo[1,5-a]pyrimidine derivative . Optimization of catalysts (e.g., Pd(OAc)₂) and solvents (e.g., DMF) can enhance purity, as confirmed by NMR and mass spectrometry .

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